An In-Depth Technical Guide to D-Glucoheptono-1,4-lactone: Chemical Properties, Structure, and Applications
An In-Depth Technical Guide to D-Glucoheptono-1,4-lactone: Chemical Properties, Structure, and Applications
Introduction
D-Glucoheptono-1,4-lactone, a derivative of a seven-carbon sugar acid, stands as a pivotal molecule in the landscape of modern organic synthesis and drug discovery. This naturally occurring compound, also identified as D-glycero-D-gulo-heptono-1,4-lactone, serves as a versatile chiral building block, enabling the stereoselective synthesis of complex bioactive molecules.[1][2] Its rigid, polyhydroxylated structure provides a well-defined stereochemical scaffold that is invaluable for researchers. This guide offers an in-depth exploration of its chemical structure, physicochemical properties, reactivity, and applications, with a particular focus on its utility for professionals in pharmaceutical research and development.
Section 1: Core Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its successful application in a laboratory setting. These parameters dictate everything from appropriate storage conditions to the selection of solvents for reaction and purification.
Chemical Identifiers
The compound is referenced by several names and registry numbers across chemical literature and databases. Consistency in identification is crucial for accurate data retrieval and regulatory compliance.
| Identifier | Value |
| IUPAC Name | (3R,4S,5S)-3,4-dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolan-2-one[3] |
| Synonyms | D-glycero-D-gulo-heptono-1,4-lactone, D-gluco-heptono-γ-lactone, Alpha-D-glucoheptonic acid gamma-lactone[1][4][5][6] |
| CAS Number | 60046-25-5, 89-67-8[1][5][7][][9] |
| Molecular Formula | C₇H₁₂O₇[1][4][5][9] |
| Molecular Weight | 208.17 g/mol [1][4][5][9] |
Physicochemical Data
The physical properties of D-Glucoheptono-1,4-lactone are characteristic of a polyhydroxylated organic solid. Its high melting point suggests a stable crystalline lattice, while its slight solubility in water is typical for such polar molecules.
| Property | Value | Significance in Application |
| Appearance | White to pale beige crystalline powder[4][5][10] | A key indicator of purity; deviations in color may suggest impurities or degradation. |
| Melting Point | 152-155 °C[1][5][6][7][11] | Provides a reliable range for purity assessment and thermal stability limits. |
| Solubility | Slightly soluble in water and DMSO[1][5][10] | Guides the choice of solvent systems for reactions, purification, and analytical studies. |
| Storage | Refrigerator (4°C), under inert atmosphere[1][5][10] | Essential for preventing degradation and maintaining long-term stability. |
| pKa (Predicted) | 12.05 ± 0.60[1][5] | Indicates the low acidity of the hydroxyl groups, which influences its reactivity in base-catalyzed reactions. |
Section 2: Molecular Structure and Stereochemistry
The utility of D-Glucoheptono-1,4-lactone as a chiral precursor is a direct consequence of its well-defined three-dimensional structure. The molecule features a five-membered ring (a γ-lactone) formed between the C1 carboxyl group and the C4 hydroxyl group of the parent glucoheptonic acid.
The stereochemistry, precisely described by the D-glycero-D-gulo nomenclature, dictates the specific spatial arrangement of the five chiral centers. This fixed conformation is critical, as it allows for highly stereoselective transformations at other positions on the molecule. Any synthetic strategy employing this lactone leverages this inherent chirality to produce enantiomerically pure target molecules.
Caption: 2D structure of D-Glucoheptono-1,4-lactone.
Section 3: Spectroscopic Characterization
Elucidation and confirmation of the structure of D-Glucoheptono-1,4-lactone and its derivatives rely on standard spectroscopic techniques. Researchers should expect characteristic signals that correspond to its unique arrangement of functional groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural verification. The proton NMR spectrum will display complex multiplets in the carbohydrate region (typically 3.5-5.0 ppm) corresponding to the protons on the carbon backbone and the lactone ring. The anomeric proton adjacent to the lactone oxygen will likely appear as a distinct signal further downfield. ¹³C NMR will show seven distinct carbon signals, with the carbonyl carbon of the lactone appearing significantly downfield (~170-180 ppm). 2D NMR techniques like COSY and HMQC are crucial for unambiguously assigning all proton and carbon signals, which is essential when synthesizing derivatives.[2][12][13]
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Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, broad absorption band for the O-H stretching of the multiple hydroxyl groups (around 3300-3500 cm⁻¹). A sharp, intense absorption peak corresponding to the C=O stretch of the γ-lactone carbonyl group is a key diagnostic feature, typically appearing around 1770 cm⁻¹.[12]
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Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound (208.17 g/mol ).[12] High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition (C₇H₁₂O₇). Fragmentation patterns often involve sequential loss of water molecules from the polyol chain.
Section 4: Chemical Reactivity and Synthetic Utility
The chemical behavior of D-Glucoheptono-1,4-lactone is governed by its two primary functional features: the electrophilic lactone ring and the multiple nucleophilic hydroxyl groups. This duality allows it to serve as a versatile synthetic intermediate.
Key Reactions
The hydroxyl groups can be selectively protected, allowing for regioselective modification at other positions. The lactone itself is susceptible to nucleophilic attack, most notably by amines to form amides.
A compelling case study is the aminolysis with o-phenylenediamine, where the reaction outcome is dictated by the chosen methodology.[2][13]
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Kinetic Control (Focused Ultrasound) : The use of focused ultrasound provides energy to overcome the activation barrier for the initial nucleophilic attack on the lactone, selectively forming the open-chain amide. This method favors the kinetic product before thermodynamic rearrangement can occur.[2][13]
-
Thermodynamic Control (Thermal Induction) : Conventional heating provides sustained energy, allowing the initially formed amide to undergo a subsequent intramolecular cyclization and dehydration, leading to the more stable benzimidazole derivative, the thermodynamic product.[13]
This differential reactivity highlights the fine control that can be exerted over reaction pathways, a critical aspect of complex molecule synthesis.
Caption: Reaction control in the aminolysis of D-Glucoheptono-1,4-lactone.
Application as a Chiral Precursor
The primary value of D-Glucoheptono-1,4-lactone in drug development lies in its role as a chiral starting material.
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Antitumor Agents : It is a key intermediate in the multi-step synthesis of Howiinol A and its analogs.[1][5][11][14] These compounds have been investigated for their potent antitumor properties, making the lactone a valuable precursor in oncology research.[1][11]
-
Functionalized Surfactants : The lactone can be reacted with long-chain amines to produce N-alkylaldonamides, a class of nonionic, biodegradable surfactants.[15]
Section 5: Applications in Research and Development
The unique structural and chemical properties of D-Glucoheptono-1,4-lactone have led to its use in several areas of scientific research.
-
Drug Discovery and Medicinal Chemistry : Beyond Howiinol A, the lactone's scaffold is used to synthesize a variety of novel compounds for biological screening.[5][11] Its established use in studying cancer, inflammation, and liver disease highlights its relevance in preclinical research.[]
-
Enzyme Inhibition Studies : D-Glucoheptono-1,4-lactone has demonstrated inhibitory activity against certain enzymes, including glycosidases like α-L-rhamnosidase.[4][10] This property is significant because glycosidase inhibitors are an important class of therapeutic agents, notably in the management of diabetes. Its ability to inhibit both bacterial and mammalian enzymes suggests a broad potential for further investigation.[4][10]
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Cosmetic Science : The compound is listed with skin conditioning functions, suggesting its potential use in dermatological and cosmetic formulations.[5]
Section 6: Experimental Protocols and Safety
Proper handling and storage are paramount for ensuring the integrity of the compound and the safety of laboratory personnel.
Protocol: Safe Handling and Storage
-
Personal Protective Equipment (PPE) : Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16]
-
Ventilation : Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16]
-
Dispensing : Avoid generating dust when weighing and transferring the solid. Use appropriate tools (e.g., spatulas) and clean up any spills immediately using dry methods.[16]
-
Storage : Upon receipt, store the container in a refrigerator at approximately 4°C.[10] For enhanced stability, particularly for long-term storage, keeping the material under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1][5] Keep the container tightly sealed.[16]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations.
Hazard Identification
The compound is classified as an irritant.
-
Hazard Codes : H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5]
-
Precautionary Statements : S24/25 (Avoid contact with skin and eyes).[1] In case of contact, rinse the affected area thoroughly with water.
Conclusion
D-Glucoheptono-1,4-lactone is more than a simple carbohydrate derivative; it is a powerful tool for the modern synthetic chemist. Its rigid, stereochemically rich structure provides an excellent platform for the synthesis of complex, enantiomerically pure molecules. Its demonstrated utility as a precursor to potent antitumor agents and its activity as an enzyme inhibitor underscore its significance in drug discovery and development. By understanding its fundamental chemical properties, structure, and reactivity, researchers can fully harness the synthetic potential of this valuable chiral building block.
References
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Chemsrc. D-GLUCOHEPTONO-1,4-LACTONE | CAS#:79703-26-7. [Link]
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PubChem. D-glycero-D-gulo-Heptonic acid, delta-lactone. [Link]
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ResearchGate. NMR Study of the Aminolysis of D‐Glycero‐D‐gulo‐heptono‐1,4‐lactone With o ‐Phenylenediamine Using Four Synthetic Methodologies. [Link]
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PubMed. NMR Study of the Aminolysis of D-Glycero-D-gulo-heptono-1,4-lactone With o-Phenylenediamine Using Four Synthetic Methodologies. [Link]
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